5-Nitro-2-(N-propylamino)pyridine CAS number 25948-11-2 properties
5-Nitro-2-(N-propylamino)pyridine CAS number 25948-11-2 properties
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 5-Nitro-2-(N-propylamino)pyridine, CAS number 25948-11-2. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, structured format to ensure both scientific integrity and practical utility.
Introduction: Understanding the Core Moiety
5-Nitro-2-(N-propylamino)pyridine is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is a foundational scaffold in numerous pharmaceuticals and functional materials.[1] The electronic landscape of this particular molecule is significantly influenced by two key functional groups:
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The 5-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr).[2] This activation is paramount for the synthesis of the compound itself.
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The 2-(N-propylamino) Group (-NHCH₂CH₂CH₃): This secondary amine substituent acts as an electron-donating group, modulating the overall electronic properties of the ring. Its presence introduces a site for potential further functionalization and hydrogen bonding, which can be crucial for biological interactions.
The strategic placement of these groups makes 5-Nitro-2-(N-propylamino)pyridine an interesting building block in synthetic chemistry, particularly noted as a potential component in proteomics research and as a building block for protein degraders.[3][4]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development.
Structural and Chemical Identifiers
| Property | Value | Reference(s) |
| CAS Number | 25948-11-2 | [3][5][6] |
| Molecular Formula | C₈H₁₁N₃O₂ | [3][5][7] |
| Molecular Weight | 181.19 g/mol | [3][5][8] |
| IUPAC Name | 5-nitro-N-propylpyridin-2-amine | [9] |
| Synonyms | N-(5-Nitropyridyl)Propylamine, 5-nitro-2-n-propylaminopyridine | [6][9][10] |
| SMILES | CCCNC1=NC=C(C=C1)[O-] | [7] |
| InChI Key | KZWODZHPEMBNTR-UHFFFAOYSA-O | [9] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 94-96 °C | [5][9] |
| Boiling Point | ~314.3°C (rough estimate) | [5] |
| Appearance | Solid (form not specified) | [10] |
| pKa | 3.33 ± 0.10 (Predicted) | [5] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 5-Nitro-2-(N-propylamino)pyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale behind this synthetic route lies in the electronic properties of the starting material, 2-chloro-5-nitropyridine.
Causality of the Reaction: The pyridine ring's inherent electron deficiency is amplified by the strong electron-withdrawing nitro group at the 5-position. This creates a significant partial positive charge on the carbon atom at the 2-position, making it highly susceptible to attack by nucleophiles.[2][11] The chlorine atom at this position is an excellent leaving group, facilitating the substitution reaction upon attack by the primary amine, n-propylamine.
Caption: Synthetic pathway for 5-Nitro-2-(N-propylamino)pyridine via SNAr.
Detailed Experimental Protocol
This protocol is a generalized yet robust procedure based on standard SNAr reactions with aminopyridines.[11]
Materials:
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2-Chloro-5-nitropyridine (1.0 eq)
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n-Propylamine (1.2 eq)
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Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
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Anhydrous Ethanol or Isopropanol
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol (to a concentration of ~0.2 M).
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Addition of Reagents: To the stirred solution, add n-propylamine (1.2 eq) followed by the base (e.g., triethylamine, 1.5 eq). The base acts as a scavenger for the HCl generated during the reaction.
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Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.
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Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
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Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Nitro-2-(N-propylamino)pyridine. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This is essential for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The aromatic region should display three signals corresponding to the protons on the pyridine ring, with coupling patterns characteristic of a 2,5-disubstituted pyridine.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
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C-H Stretches: Bands in the 2850-3000 cm⁻¹ region from the alkyl C-H bonds.
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NO₂ Stretches: Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.
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C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region from the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.[12]
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 181. Fragmentation patterns would likely involve the loss of the propyl group or components of the nitro group.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be detected at m/z = 182. This "soft" ionization technique is often used to confirm the mass of the intact molecule with minimal fragmentation.[13]
Safety and Handling
Understanding the toxicological profile and handling requirements is non-negotiable for laboratory safety.
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Hazards Identification: 5-Nitro-2-(N-propylamino)pyridine is classified as an irritant. It is known to cause skin, eye, respiratory tract, and digestive tract irritation.[10] The toxicological properties have not been fully investigated, warranting cautious handling.[10]
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First Aid Measures:
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Eyes: Flush with copious amounts of water for at least 15 minutes.[10]
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Skin: Flush skin with plenty of water while removing contaminated clothing.[10]
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Inhalation: Move to fresh air immediately.[10]
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink water or milk.[10] In all cases of exposure, immediate medical attention is advised.[10]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications and Future Directions
While detailed application notes are limited, the structure of 5-Nitro-2-(N-propylamino)pyridine suggests its utility as a versatile intermediate in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
The nitropyridine scaffold is a "privileged structural motif" found in many biologically active compounds.[1]
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Kinase Inhibitors: Substituted aminopyridines are core components of numerous kinase inhibitors used in oncology. The nitro group can be chemically reduced to an amino group, which can then serve as a key interaction point or a handle for further elaboration to build more complex molecules.
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Protein Degrader Building Block: The compound has been categorized as a building block for protein degraders.[4] This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cellular machinery to destroy disease-causing proteins.
Caption: Potential workflow from the core compound to advanced applications.
Materials Science
The polarized nature of the nitro-aminopyridine system could lend itself to applications in materials science, particularly in the development of nonlinear optical (NLO) materials or as a component in specialized dyes.
Conclusion
5-Nitro-2-(N-propylamino)pyridine (CAS 25948-11-2) is a well-defined chemical entity with established physical properties. Its synthesis via nucleophilic aromatic substitution is straightforward and high-yielding. While its toxicological profile necessitates careful handling, its true value lies in its potential as a versatile building block. The presence of the nitro and amino functionalities provides synthetic handles for creating diverse libraries of compounds, particularly for screening in drug discovery programs targeting kinases and protein degradation pathways. Further research into its biological activity and material properties is warranted to fully unlock its potential.
References
- 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2. Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8FBOmXx5yyEFkOtwuM70yhtUK-fZiKw9WB_vOKUtRw3TRBgcFuWNDRPAiQO1GpsUr6kk0IedxT5b2_DjoJEFv0uiXd4JD10-L8JVxufGmNjvTDrD0QP1_sTSDVK2z4lOgi9mSBpjJr52dgwGK7-X02VW5kNT7FXCUxzuMpni-YiiSjRZAYCkaHSAxS30eag==]
- 5-nitro-2-(n-propylamino)pyridine. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEusOnM98rNpZdoS8G0RCdQBE0IaI76IAME6EtrsNj3j3fMUDIOHc7A2vF3TVJd6Dh8Atk-JmITpSNMrdwRu4w5y8hSlRM5NDcl_HJCk2BgsnFA9m0j7qdoBbDf0X0fe4-YkUqcxKQQdtFTz_0y3LEdeIIt_EldGUBoSbP40o5f]
- 5-Nitro-2-(N-propylamino)pyridine. Pi Chemicals System. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWE86h0GWw7gg-ykFWz8jeZfqWJ7lDHzJTjhDAEgqhcQ2m2X0UMGYbEAwWERhgEnCsLY5Xf_por0wZZZ4kMy8WlfqA2TrM3y5Sq7Sau-gDk-PAqtYHI6Q3NbGvgBKHQJkmJiSK95GxVczD9mEmvmEm9g==]
- 5-Nitro-2-(n-propylamino)pyridine | CAS 25948-11-2. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUUMx8wuRDPQcFttKoQIiHO1GTQk0uOydSxb7arxedHp575k0P-CvSeYCI_Y67TfxZwR1hFwgeSdofxuRBldUQjSnAUrvudsweOZMFcsu1QdiQy22bGMowRYH8A4lHPRSoVdKsYoJJWSjhDqHv_NIkiSDpfSXxHNNgV1DABQ==]
- 5-Nitro-2-(N-propylamino)pyridine. ChemNet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG046Vie14kEyf2iDW8Rtx9EiDKC8NIPOTYv7gGBA4YkN0rZVpyml36g2KBx3gurAarCJ0qfuDSZS4xO2NX_RuIGVHXfU60HPeHghpJun1I1uhX42qhDF5-fqpT074aG9tJmZk5OWaLL05OckMEnhcS5JRpiQCgfxUxcGIOoiiZAfZA2g2tgojCqtjr7HpfpHhvde2rV9mL]
- 5-Nitro-N-propyl-2-pyridinamine AldrichCPR. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNbaxCyT0dgWmzcYPdaLdE4KI7UIBULD6zpVrb-6jb3cZLWQEoxcEVjMc3yGXoT-jmHmAVoPbXohczhgaPHkmY2hserj0Okp--Iso3j8fnNoWG7rkx8ng5hIkZPFDJp_0LEf9Qvxy0Z43NRvmZv_6fAwf9TmQS]
- 5-Nitro-2-(n-propylamino)pyridine, 96%, Thermo Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoPoftwnrrXJKcSqEcBeaQYfhwzFPExylVpr51CGjPHkqrmHZVTWSEdiqBIsJpWOoYe3gZPrMpednj8-buM6ObKXY3P7s0v-uJtkbmo1-KjtrgxCEM3DBwBj31VDDAIXORzIFpX-NqeSS3ITEbZXFDzy1fHOhOvTpx_2gVmv1MjyY4ltIpsxwTdS_juBpSieaBwnTS0br_liVorWBpzOTp]
- 5-Nitro-2-(N-propylamino)pyridine. 2a biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdtnwieta2tDmw5UP_8KAndFpu_rkbJ_CfUcU1UBi2lwVnblQbqXWtPVzIokfWrpph1fztRa7LE9oYhl4e9v-pEIUSTpxXcnEfBVMJIHQKi3gh0yot5Xm4PIk1zycN-ETBuJDPz6mp2Y4jZ3KGMuKHFWR]
- 5-Nitro-2-N-(propylamino)pyridine. Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu7wCnzhuBHzHd9jtfscdsRqfjftYHHMrr6_rnu7vHvLkYlZ-XSFM-l6spNUnHgNuP4ZLmPiNzWf-csQ8lirQ7Ey59PWnGJkJv2ECZRb1MLfL9RuGgLL0ToeXxLVjwG-cZOY0dbIHIiN0x]
- 5-Nitro-2-N-(propylamino)pyridine, min 97%. [Source not explicitly provided in search, but product family mentioned].
- 5-硝基-2-(正丙氨基)-吡啶. [Source not explicitly provided in search, but InChI and InChI Key available].
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKVCpRrIfVcd05I__EhYk89-2mVDLu6SIlGK5KZcThIJ8IhjgM6t5hA7AGETbrpvZwafVe3TGQj-2gxYtuzdnb_V5WRT_GJPDjujES494cAPaSrMg51j6ge1XzN8rgV423Ww-zOFI59mTsMIThZfBqFM1n519wsf8YTVsCvzSEOn2VRS6-ZUxSAerZxyFA6OwYFVBMJZLL_79a-TFQEpj44ahN-gJpqflM1D7Dm44zmgA7gaf61w==]
- The Chemistry of Synthesis: Understanding 2-Chloro-5-nitropyridine's Reactivity. [Source not explicitly provided in search, but discusses reactivity].
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0oMoB4v3CGhdZWAZUhnKrevjsFTlLkSvz6zgbFAEPDW0K9Lhe20mifTVnYuWrboeMW_mLSo5wbUdigVDM8IV1ZU7NiXdKi5CaX3fL5njbA7mR_iN8TT3wxVTqLzC3jJN-0g==]
- Mass, NMR and IR spectroscopic characterization.... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsdblMLgvYXpgXR2lyDo7He2Z_C-87fdOmRv8McMrs2wrANjhf4iXx1TGtcJFOXnI8x9HaRUqAaFGHHBDEt3xkCKBZ91WS0ltcdUeSymTSUTcOV5b6t3-gsJNVySkvSWJsSWJta0qbCerZKQ8OjZzMvXipavBnViPibPK0K3DTg6Dv0clAQhSQ_j30SRQbzHM6ZSH8nv41K2w2dX-A0xnLz9O04PjEBizhrU8V0_3t92I8OEG8_KIklZyr6Kn_1UuuWPM5OVcYHebfBTvRCfNT2GQbnMey7CcJy52RdSnwWVjBqb_rTrtio-La0IE=]
- Native mass spectrometry-directed drug discovery.... PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOLjuQPRmSyn2tKPeqIVO31iGgrdDXBcVKdxcUQGr1bA9848-qY_NY7z6BKK9YfOWwtaQRQdMcq0itAo0mZKwaJt2PVV03S6U7Dh-_7Hl-f0gOyG4TExR981yl6Ct-9x-CCf3S]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-NITRO-2-(N-PROPYLAMINO)PYRIDINE CAS#: 25948-11-2 [m.chemicalbook.com]
- 6. 5-Nitro-2-(N-propylamino)pyridine 25948-11-2, China 5-Nitro-2-(N-propylamino)pyridine 25948-11-2 Manufacturers, China 5-Nitro-2-(N-propylamino)pyridine 25948-11-2 Suppliers - J&H Chemical [chemnet.com]
- 7. Pi Chemicals System [pipharm.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. 5-Nitro-2-(n-propylamino)pyridine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 10. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [m.lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Native mass spectrometry-directed drug discovery: Recent advances in investigating protein function and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

